molecular formula C18H24N2O4 B6562498 N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1091059-02-7

N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B6562498
CAS No.: 1091059-02-7
M. Wt: 332.4 g/mol
InChI Key: YYZDJIIISCYFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide, also known as NCP-MOME, is an organic compound that is used in scientific research. It is a derivative of the cyclopropyl group and is composed of a cyclopropyl ring, nitrogen, and an ethanediamide group. NCP-MOME is a relatively new compound and has been studied for its potential applications in a variety of scientific fields.

Scientific Research Applications

N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has been studied for its potential applications in a variety of scientific fields. It has been used as a tool for studying the structure and function of proteins, for example, as a probe for investigating the binding of proteins to their substrates. Additionally, it has been used in the study of enzyme kinetics, as well as in the development of new drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, it has been shown to interact with certain receptors, such as G-protein coupled receptors, which are involved in signaling pathways in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In particular, it has been shown to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, it has been shown to interact with certain receptors, such as G-protein coupled receptors, which are involved in signaling pathways in the body.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easier to manipulate and study in the lab. Additionally, it is relatively stable, making it suitable for long-term storage and use in experiments. However, it is also important to note that this compound is relatively expensive, which can limit its use in some experiments.

Future Directions

N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide has potential applications in a variety of scientific fields. In the future, it may be used to develop new drugs and drug delivery systems, as well as to study the structure and function of proteins. Additionally, it may be used to investigate the binding of proteins to their substrates, and to study enzyme kinetics. Furthermore, due to its inhibitory properties, it may be used to study the effects of certain enzymes on biochemical and physiological processes. Finally, it may be used to investigate the interaction of certain receptors, such as G-protein coupled receptors, with signaling pathways in the body.

Synthesis Methods

N-cyclopropyl-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is synthesized through a process known as the Ugi four-component reaction. This involves the reaction of four different components, including an aldehyde, an amine, an isocyanide, and a carboxylic acid. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then reacted with an acid to form the desired product, this compound.

Properties

IUPAC Name

N'-cyclopropyl-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-15-5-3-2-4-14(15)18(8-10-24-11-9-18)12-19-16(21)17(22)20-13-6-7-13/h2-5,13H,6-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZDJIIISCYFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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